molecular formula C10H7ClN2O3 B13778483 5-(3-Chlorophenyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid

5-(3-Chlorophenyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid

Cat. No.: B13778483
M. Wt: 238.63 g/mol
InChI Key: KPHZFSBCASFKJC-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with glycine in the presence of a suitable catalyst to form the imidazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imidazole-4,5-dicarboxylic acid derivatives.

    Reduction: Formation of 5-(3-chlorophenyl)-2,3-dihydro-2-hydroxy-1H-imidazole-4-carboxylic acid.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chlorophenyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid: Similar structure but with a different position of the chlorine atom.

    5-(3-Bromophenyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

    5-(3-Methylphenyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 5-(3-Chlorophenyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 3-position of the phenyl ring can enhance its electron-withdrawing properties, affecting the compound’s overall behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-oxo-1,3-dihydroimidazole-4-carboxylic acid

InChI

InChI=1S/C10H7ClN2O3/c11-6-3-1-2-5(4-6)7-8(9(14)15)13-10(16)12-7/h1-4H,(H,14,15)(H2,12,13,16)

InChI Key

KPHZFSBCASFKJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(NC(=O)N2)C(=O)O

Origin of Product

United States

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